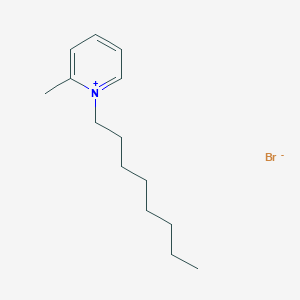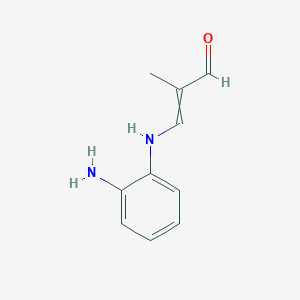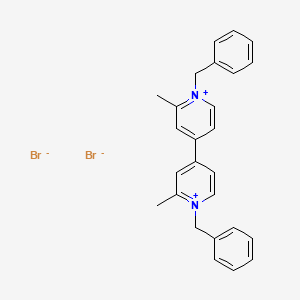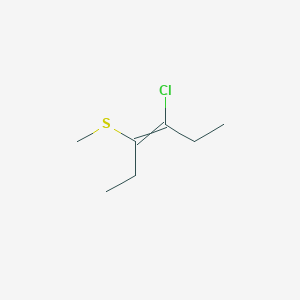
6,6-Dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxylic acid is a chemical compound with the molecular formula C14H12O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxylic acid typically involves the oxidation of 5,7-dihydrodibenzo[c,e]thiepin. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
6,6-Dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiepin form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thiepin compounds, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
6,6-Dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-Dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydrodibenzo[c,e]thiepin: The parent compound without the dioxido and dicarboxylic acid groups.
6,6-Dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-carboxylic acid: A similar compound with only one carboxylic acid group.
Uniqueness
6,6-Dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxylic acid is unique due to its dual dioxido and dicarboxylic acid groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
110129-23-2 |
|---|---|
Molecular Formula |
C16H12O6S |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
6,6-dioxo-5,7-dihydrobenzo[d][2]benzothiepine-5,7-dicarboxylic acid |
InChI |
InChI=1S/C16H12O6S/c17-15(18)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(16(19)20)23(13,21)22/h1-8,13-14H,(H,17,18)(H,19,20) |
InChI Key |
CPOHXQABLMIWGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(S(=O)(=O)C(C3=CC=CC=C32)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B14320475.png)


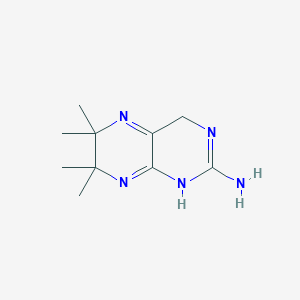
![N-Phenyl-N-[4-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B14320491.png)
